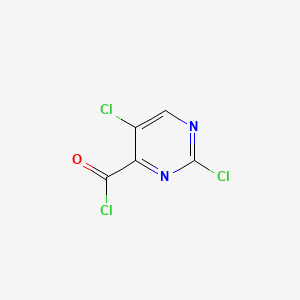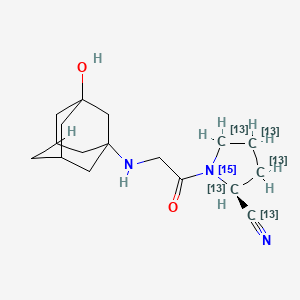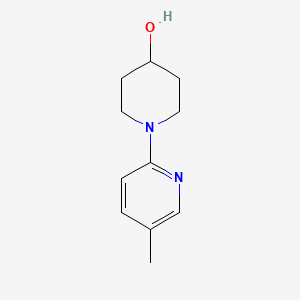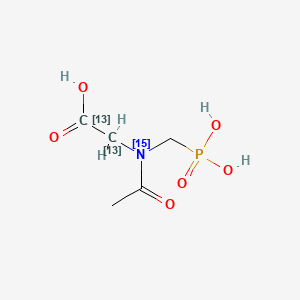
N-アセチルグリホサート-13C2,15N
概要
説明
N-Acetyl Glyphosate-13C2,15N: is a stable isotope-labeled analog of glyphosate, a widely studied herbicide. This compound is primarily used in research applications as a tracer or internal standard for the analysis and detection of glyphosate residues in various matrices by employing mass spectrometric techniques .
科学的研究の応用
N-Acetyl Glyphosate-13C2,15N has a wide range of scientific research applications, including:
Environmental Studies: Used to understand the transport, degradation, and persistence of glyphosate in ecosystems.
Metabolic Studies: Investigates the uptake and biotransformation of glyphosate in plants and microorganisms.
Analytical Chemistry: Serves as a tracer or internal standard for the detection of glyphosate residues in various matrices using mass spectrometry.
Agricultural Research: Helps in studying the impact of glyphosate on crops and soil health.
作用機序
Target of Action
N-Acetyl Glyphosate-13C2,15N is an isotopically labeled version of N-acetylglyphosate, a metabolite of glyphosate . Glyphosate is a broad-spectrum herbicide that primarily targets the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway . This pathway is crucial for the biosynthesis of aromatic amino acids in plants and some microorganisms .
Mode of Action
Glyphosate inhibits the EPSPS enzyme, thereby blocking the production of essential aromatic amino acids . This leads to a deficiency in these amino acids, disrupting protein synthesis and growth, ultimately causing death in plants . As N-Acetyl Glyphosate-13C2,15N is a metabolite of glyphosate, it is expected to have a similar mode of action .
Biochemical Pathways
The primary biochemical pathway affected by glyphosate is the shikimate pathway . By inhibiting the EPSPS enzyme, glyphosate disrupts this pathway, leading to a deficiency in the aromatic amino acids phenylalanine, tyrosine, and tryptophan . These amino acids are precursors to many secondary metabolites essential for plant growth and development .
Result of Action
The inhibition of the shikimate pathway by glyphosate leads to a deficiency in essential aromatic amino acids, disrupting protein synthesis and growth, and ultimately causing death in plants .
Action Environment
N-Acetyl Glyphosate-13C2,15N is particularly valuable in environmental studies, where it aids in understanding the transport, degradation, and persistence of glyphosate in ecosystems . It is also used in metabolic studies to investigate the compound’s uptake and biotransformation in plants and microorganisms . The action, efficacy, and stability of N-Acetyl Glyphosate-13C2,15N can be influenced by various environmental factors, including soil type, temperature, moisture, and microbial activity .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of N-Acetyl Glyphosate-13C2,15N typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the glyphosate molecule. This is achieved through chemical synthesis, where the isotopically labeled compounds are introduced into the acetyl group of glyphosate .
Industrial Production Methods: Industrial production of N-Acetyl Glyphosate-13C2,15N follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure the incorporation of the isotopes and the purity of the final product. The compound is then purified and packaged for research use .
化学反応の分析
Types of Reactions: N-Acetyl Glyphosate-13C2,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, altering the chemical structure of the compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce various oxidized derivatives, while substitution reactions can yield modified glyphosate analogs .
類似化合物との比較
Glyphosate-2-13C,15N: Another stable isotope-labeled analog of glyphosate used in similar research applications.
Glyphosate-N-acetyl 1,2-13C2 15N: A variant with different isotopic labeling patterns.
Uniqueness: N-Acetyl Glyphosate-13C2,15N is unique due to its specific isotopic labeling, which provides distinct mass signatures for accurate detection and analysis. This makes it particularly valuable in environmental and metabolic studies where precise tracking of glyphosate is required .
特性
IUPAC Name |
2-[acetyl(phosphonomethyl)(15N)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10NO6P/c1-4(7)6(2-5(8)9)3-13(10,11)12/h2-3H2,1H3,(H,8,9)(H2,10,11,12)/i2+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFECXRMSKVFCNB-OEKWKHNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(=O)O)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[15N](CP(=O)(O)O)[13CH2][13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746939 | |
| Record name | N-Acetyl-N-(phosphonomethyl)(~13~C_2_,~15~N)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346598-31-9 | |
| Record name | N-Acetyl-N-(phosphonomethyl)(~13~C_2_,~15~N)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![acetic acid;(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B585045.png)
![Bis[bis[4-(diethylamino)phenyl]methyl] Ether](/img/structure/B585046.png)

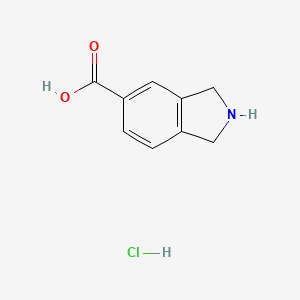
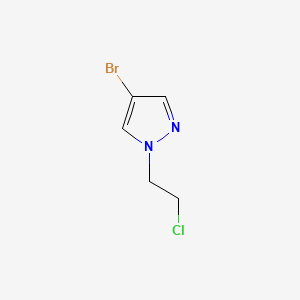
![9-thia-3-azatricyclo[4.3.0.02,4]nona-1,3,5,7-tetraene](/img/structure/B585055.png)
